molecular formula C10H12N2O4S B044611 1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide CAS No. 60374-43-8

1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide

Cat. No. B044611
CAS RN: 60374-43-8
M. Wt: 256.28 g/mol
InChI Key: WJJLUCLOKVGHGK-UHFFFAOYSA-N
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Description

The compound of interest belongs to the family of 1H-2,1,3-benzothiadiazines, a group characterized by their diverse chemical properties and potential applications in various fields. Despite the exclusion of its applications in drug use, dosage, and side effects, there is significant interest in its synthesis, structure, and fundamental properties.

Synthesis Analysis

The synthesis of 1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxides involves reacting sulfamoyl chloride with various anthranilic acid derivatives. This process has been explored for the potential production of sweetening agents, demonstrating the compound's versatile synthetic routes and the possibility of obtaining derivatives through this method (Bancroft, Guindi, & Temple, 1978).

Molecular Structure Analysis

The molecular structure of 1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxides and its derivatives has been studied using various analytical techniques. For example, the crystal structures of certain derivatives have been determined, revealing planar benzothiadiazine rings and providing insights into the compound's conformation and stereochemistry (Bombieri et al., 1990).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, including reduction, nucleophilic substitution, and demethylation reactions. These transformations allow the introduction of functional groups on the aromatic ring, making these compounds versatile building blocks for organic and medicinal chemistry (Gyűjtő et al., 2020).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and stability, are essential for understanding the compound's behavior in different environments. While specific data on this compound was not directly found, these properties are generally determined through experimental methods and are crucial for its handling and application in research and development.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemicals, stability under various conditions, and tautomerism, are vital for the compound's applications. Tautomerism of benzothiadiazinone 2,2-dioxides, for example, has been studied, predicting the keto form as the most abundant tautomer in the gas phase, while the N1(H) hydroxy is preferred in solution and solid state (Castro, Gil, & Martínez, 1999).

Scientific Research Applications

  • Mass Spectrometry Behavior : The mass spectra of 2,1,3-benzothiadiazoline 2,2-dioxides, a related group of compounds, exhibit behavior similar to sulphoxides. Specifically, the 1,3-dimethyl derivative shows a characteristic loss of the radical SO2H and CH3SO2 in a single-step process (Bancroft et al., 1972).

  • Synthesis as Sweetening Agents : Various 2,1,3-benzothiadiazine-2,2-dioxides have been synthesized as potential sweetening agents. This was achieved by reacting sulfamoyl chloride with different anthranilic acid derivatives (Bancroft et al., 1978).

  • Formation and Dehydrogenation : The formation of 3.4-Dihydro-1H-2.1.3-benzothiadiazine-2.2-dioxide and its subsequent dehydrogenation to yield 1H-2.1.3-benzothiadiazine 2.2-dioxide has been documented (Knollmüller, 1971).

  • Biological Activity : Novel biologically active compounds, specifically 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, have been synthesized using ultrasonic methods. These compounds show potential for antibacterial activity and DPPH radical scavenging (Zia-ur-Rehman et al., 2009).

  • Herbicide Applications : The compound has been used in herbicidal applications such as Bentazone, which is known to cause genotoxic effects and physiological disorders in non-targeted plants like Allium cepa L., reducing growth and protein content (Odjegba & Adeniran, 2015).

properties

IUPAC Name

8-hydroxy-2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-6(2)12-10(14)7-4-3-5-8(13)9(7)11-17(12,15)16/h3-6,11,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJLUCLOKVGHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C(=CC=C2)O)NS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209140
Record name 8-Hydroxybentazon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide

CAS RN

60374-43-8
Record name 8-Hydroxybentazone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 8-Hydroxybentazon
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Record name 8-Hydroxybentazon
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide
Source European Chemicals Agency (ECHA)
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Record name 8-HYDROXYBENTAZON
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide
Reactant of Route 2
1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide
Reactant of Route 3
1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide
Reactant of Route 4
1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide
Reactant of Route 5
1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide
Reactant of Route 6
Reactant of Route 6
1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide

Citations

For This Compound
1
Citations
A Laganà, A Bacaloni, I De Leva, A Faberi, G Fago… - Analytica Chimica …, 2002 - Elsevier
A method for the simultaneous determination of selected maize and grain herbicides (amidosulfuron, N-([{[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl}amino)sulfonyl]-N-…
Number of citations: 192 www.sciencedirect.com

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